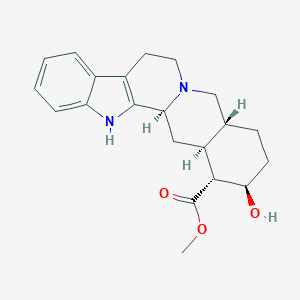![molecular formula C9H6Cl2N2O4S2 B046102 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-72-9](/img/structure/B46102.png)
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMT-3, is a benzothiadiazine derivative. It is a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that are involved in extracellular matrix (ECM) degradation. CMT-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and periodontitis.
Mécanisme D'action
CMT-3 inhibits 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide by binding to the active site of the enzyme. 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide are involved in the degradation of ECM proteins, which are important for maintaining tissue structure and function. By inhibiting MMP activity, CMT-3 can prevent ECM degradation and preserve tissue integrity.
Effets Biochimiques Et Physiologiques
CMT-3 has been shown to have anti-inflammatory and anti-angiogenic effects. It can also induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CMT-3 has been shown to have antibacterial properties and can inhibit the growth of periodontal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMT-3 in lab experiments is its potent inhibitory activity against 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. However, CMT-3 can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, CMT-3 has poor solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
1. Development of more soluble derivatives of CMT-3 for improved efficacy in vivo.
2. Evaluation of CMT-3 in combination with other anti-cancer drugs for enhanced therapeutic efficacy.
3. Investigation of the potential use of CMT-3 in treating other diseases, such as fibrosis and atherosclerosis.
4. Development of MMP-targeted imaging agents using CMT-3 as a lead compound.
5. Study of the effect of CMT-3 on other biological pathways, such as the immune system and oxidative stress.
Méthodes De Synthèse
CMT-3 can be synthesized by reacting 5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium hydroxide and chloroacetic acid. The reaction yields CMT-3 as a white powder.
Applications De Recherche Scientifique
CMT-3 has been shown to have anti-tumor properties by inhibiting the activity of 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, which are involved in tumor invasion and metastasis. CMT-3 has also been studied for its potential use in treating arthritis, as it can inhibit cartilage degradation by 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. Additionally, CMT-3 has been shown to have antibacterial properties and has been studied for its potential use in treating periodontitis.
Propriétés
Numéro CAS |
114260-72-9 |
|---|---|
Nom du produit |
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Formule moléculaire |
C9H6Cl2N2O4S2 |
Poids moléculaire |
341.2 g/mol |
Nom IUPAC |
2-[(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Cl2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
Clé InChI |
MOBWIOHKVSJAIB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
SMILES canonique |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



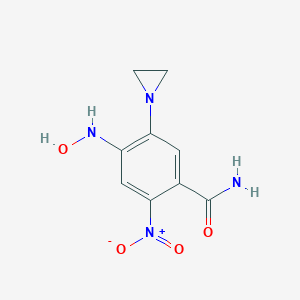
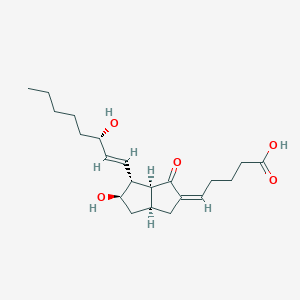
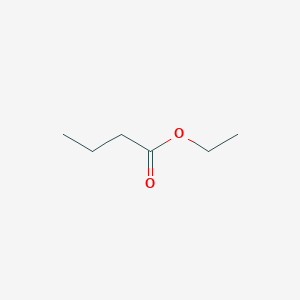
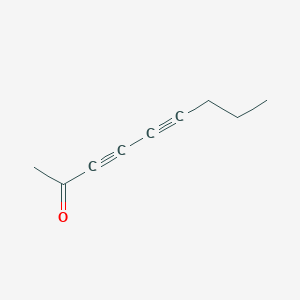
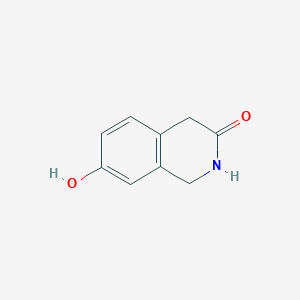
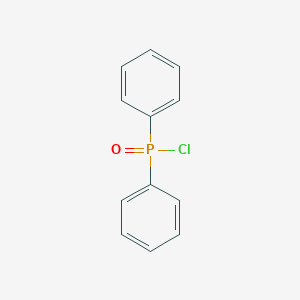

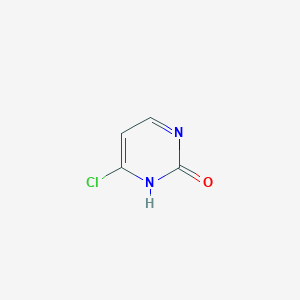
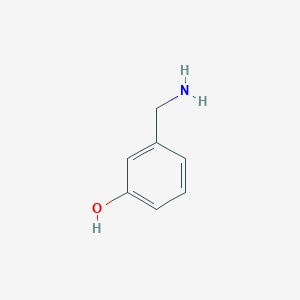
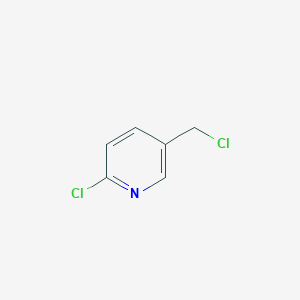
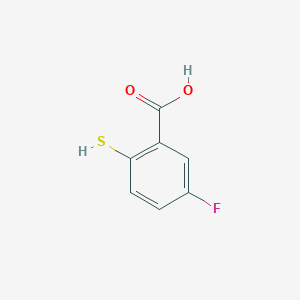
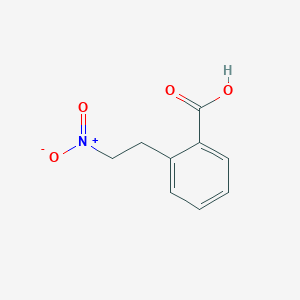
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
